N-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridazin-3-amine
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Overview
Description
N-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridazin-3-amine is a synthetic organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorophenyl group and a pyrrolidine ring in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridazin-3-amine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic aromatic substitution reactions or through palladium-catalyzed cross-coupling reactions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through nucleophilic substitution reactions or reductive amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may target the pyridazine ring or the chlorophenyl group, potentially leading to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridazin-3-amine would depend on its specific biological targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-6-(piperidin-1-yl)pyridazin-3-amine: Similar structure with a piperidine ring instead of a pyrrolidine ring.
N-(4-chlorophenyl)-6-(morpholin-1-yl)pyridazin-3-amine: Contains a morpholine ring instead of a pyrrolidine ring.
N-(4-chlorophenyl)-6-(azepan-1-yl)pyridazin-3-amine: Features an azepane ring instead of a pyrrolidine ring.
Uniqueness
The presence of the pyrrolidine ring in N-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridazin-3-amine may confer unique steric and electronic properties, potentially leading to distinct biological activities compared to its analogs.
Properties
Molecular Formula |
C14H15ClN4 |
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Molecular Weight |
274.75 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-6-pyrrolidin-1-ylpyridazin-3-amine |
InChI |
InChI=1S/C14H15ClN4/c15-11-3-5-12(6-4-11)16-13-7-8-14(18-17-13)19-9-1-2-10-19/h3-8H,1-2,9-10H2,(H,16,17) |
InChI Key |
IFXMRWBNSPOUNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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